TL02-59

描述

TL02-59 是一种选择性 Src 家族激酶 Fgr 抑制剂,其 IC50 值为 0.03 纳摩尔。 它还抑制 Lyn 和 Hck,其 IC50 值分别为 0.1 纳摩尔和 160 纳摩尔 。 This compound 已显示出对急性髓系白血病细胞生长的强效抑制 .

作用机制

TL02-59 通过与 Fgr 激酶的 ATP 结合位点结合发挥作用,导致其自身磷酸化的抑制。 这种结合会诱导构象变化,破坏 SH2 和 SH3 结构域,阻止进一步的激酶活性 。 主要的分子靶标是 Src 家族激酶 Fgr、Lyn 和 Hck .

类似化合物:

A-419259: 另一种 Src 家族激酶抑制剂,可诱导 Fgr 激酶的闭合构象.

米哚妥林: 一种泛 Flt3 抑制剂,在治疗急性髓系白血病方面疗效有限.

雷沙妥尼: 另一种 Flt3 抑制剂,具有更广泛的激酶抑制谱.

独特性: this compound 由于其对 Fgr 激酶的高选择性和效力而独一无二,与其他抑制剂相比,其 IC50 值明显更低。 这种选择性使其成为研究特定激酶途径和开发靶向疗法的宝贵工具 .

生化分析

Biochemical Properties

TL02-59 has been shown to inhibit the Src-family kinase Fgr with an IC50 of 0.03 nM . It also inhibits Lyn and Hck with IC50s of 0.1 nM and 160 nM, respectively . These interactions with enzymes are crucial for its biochemical activity.

Cellular Effects

This compound has been found to potently suppress the growth of AML cells . It induces growth arrest in primary AML bone marrow samples . It also reduces the release of profibrotic chemokines from the lungs of radiation-induced pulmonary fibrosis (RIPF) mice, without reducing numbers of senescent cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Src-family kinase Fgr, which leads to the suppression of AML cell growth . It also inhibits the production of chemokines involved in the migration of macrophages to the lung .

Temporal Effects in Laboratory Settings

In vitro studies have demonstrated that this compound can effectively inhibit the production of profibrotic chemokines from the lungs of RIPF mice over time .

Dosage Effects in Animal Models

In animal models of AML, this compound has been shown to completely clear AML cells from the spleen and peripheral blood, while dramatically suppressing bone marrow involvement .

准备方法

合成路线和反应条件: TL02-59 的合成涉及多个步骤,包括形成 N-苯基苯甲酰胺骨架。 确切的合成路线和反应条件是专有的,未在公开文献中详细披露 .

工业生产方法: 该化合物以多种数量和形式提供,包括固态和溶液状态 .

化学反应分析

反应类型: TL02-59 主要与特定激酶发生抑制反应。它不参与典型的有机反应,如氧化、还原或取代。

常用试剂和条件: 该化合物用于激酶抑制测定,通常在三磷酸腺苷 (ATP) 和其他激酶底物存在的情况下使用。 反应通常在生理 pH 的缓冲溶液中进行 .

主要产物: This compound 与激酶相互作用的主要产物是抑制的激酶复合物,它阻止进一步的磷酸化和下游信号传导 .

科学研究应用

TL02-59 在科学研究中具有几个重要的应用:

化学: 用作研究激酶抑制和信号转导途径的工具化合物。

生物学: 用于基于细胞的测定,以研究 Src 家族激酶在细胞过程中的作用。

医学: 通过抑制急性髓系白血病细胞的生长,显示出作为抗白血病剂的潜力.

工业: 用于开发针对血液癌症的靶向疗法.

相似化合物的比较

A-419259: Another Src-family kinase inhibitor that induces a closed conformation of the Fgr kinase.

Midostaurin: A pan-Flt3 inhibitor with limited efficacy in treating acute myelogenous leukemia.

Lestaurtinib: Another Flt3 inhibitor with broader kinase inhibition profile.

Uniqueness: TL02-59 is unique due to its high selectivity and potency for the Fgr kinase, with significantly lower IC50 values compared to other inhibitors. This selectivity makes it a valuable tool for studying specific kinase pathways and developing targeted therapies .

属性

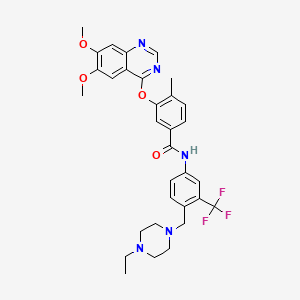

IUPAC Name |

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWQBGAKJESFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

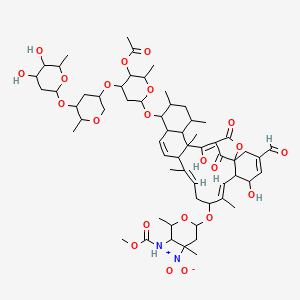

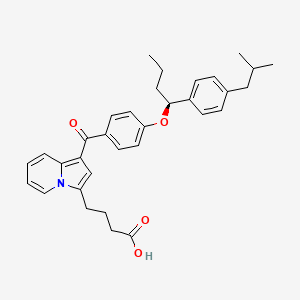

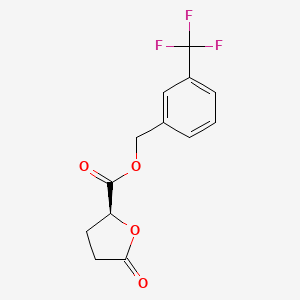

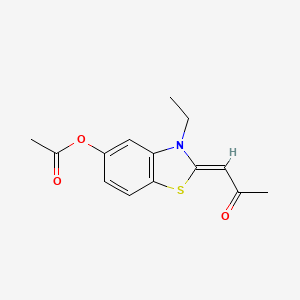

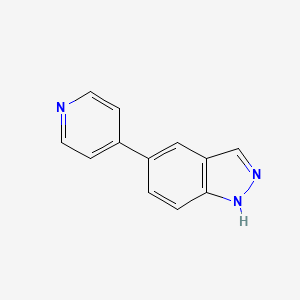

Feasible Synthetic Routes

Q1: What makes TL02-59 a promising candidate for AML treatment compared to previous FLT3 inhibitors?

A1: this compound demonstrates potent anti-AML activity by simultaneously inhibiting multiple tyrosine kinases crucial for AML cell survival and proliferation. [3] Unlike earlier FLT3 inhibitors that primarily target FLT3, this compound also inhibits downstream kinases like SYK, FES, and myeloid Src-family kinases (HCK, LYN, FGR). [3] This multi-targeted approach aims to enhance efficacy and potentially mitigate acquired resistance, addressing limitations observed with previous FLT3 inhibitors. [3]

Q2: Can you elaborate on the role of Fgr in this compound's efficacy against AML, particularly in the context of Flt3 wild-type cases?

A2: Research suggests that this compound's potent inhibition of the myeloid Src-family kinase Fgr is key to its anti-AML activity, even in cases where Flt3 mutations are absent. [4] Notably, a strong correlation was observed between this compound sensitivity and the expression levels of Fgr (as well as Hck and Lyn) in primary AML bone marrow samples, regardless of Flt3 mutational status. [4] This finding highlights Fgr as a potential therapeutic target in AML, particularly for patients with wild-type Flt3 who may not benefit from traditional FLT3 inhibitors.

Q3: Besides its anti-AML activity, has this compound shown potential in other areas of research?

A3: Yes, beyond its promising anti-cancer properties, this compound has also demonstrated potential in preclinical models of pulmonary fibrosis. [5, 6] Specifically, research indicates that this compound's inhibition of Fgr can prevent the recruitment of bone marrow-derived monocytes/macrophages to the lungs, a key event in the development of radiation-induced pulmonary fibrosis. [5] This finding suggests potential applications for this compound in treating fibrotic diseases, although further investigation is needed.

Q4: What are the next steps in the research and development of this compound as a potential therapeutic?

A4: While preclinical studies on this compound have yielded promising results, several crucial steps remain:

- : Weir et al. (2015). Multi-targeted tyrosine kinase inhibitors potently suppress FLT3-ITD+ AML cell growth.

- : Weir et al. (2014). Dual inhibition of Flt3 and Fes tyrosine kinases potently blocks proliferation of AML cells expressing an active Flt3 mutant.

- : SIMULTANEOUS INHIBITION OF DRIVER AND EFFECTOR KINASES PROMOTES POTENT GROWTH ARREST OF AML CELLS IN VITRO AND IN VIVO (Conference abstract)

- : Weir et al. (2017). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo.

- : Datta et al. (2019). Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages.

- : Inhibition of tyrosine kinase Fgr prevents radiation-induced pulmonary fibrosis (RIPF) (Conference Abstract)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)